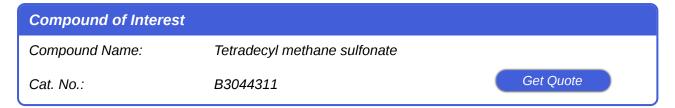


A Technical Guide to Alkyl Methanesulfonates as Alkylating Agents

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An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the properties of alkyl methanesulfonates as DNA alkylating agents. While the topic of interest is Tetradecyl Methanesulfonate, specific biological and mechanistic data for this long-chain variant are not available in current scientific literature. Therefore, this document uses the extensively studied short-chain analogue, Methyl Methanesulfonate (MMS), as the primary exemplar to illustrate the chemical properties, mechanisms of action, and biological effects characteristic of this class of compounds.

Introduction to Alkyl Methanesulfonates

Alkyl methanesulfonates (mesylates) are esters of methanesulfonic acid with the general structure R-OSO₂CH₃. They are recognized as a significant class of monofunctional alkylating agents, capable of covalently attaching an alkyl group (R) to nucleophilic sites on biomolecules. [1] The reactivity of these compounds is largely dictated by the nature of the alkyl group and the excellent leaving group character of the methanesulfonate anion.[2]

Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potent genotoxic agents that have been instrumental in genetics and cancer research as model mutagens.[2][3] They introduce alkyl adducts into DNA, which, if not properly repaired, can lead to replication blocks, mutations, and ultimately, cell death.[4] This cytotoxic activity underpins the use of some alkylating agents in chemotherapy.[5]



In contrast, long-chain alkyl methanesulfonates, like the titular tetradecyl methanesulfonate, are less studied for their biological activity and are more commonly employed in other areas of chemical synthesis.[2] The increased length of the alkyl chain is known to significantly alter physical properties such as hydrophobicity and viscosity, which would in turn be expected to influence the compound's bioavailability, cellular uptake, and interaction with biological targets. [6][7]

This guide will provide a detailed overview of the mechanism of action, experimental use, and biological consequences of alkyl methanesulfonate-induced DNA damage, using MMS as the reference compound.

Chemical Properties and Synthesis

Alkyl methanesulfonates are typically synthesized via the esterification of an alkyl alcohol with methanesulfonyl chloride in the presence of a base.[2]

Table 1: Chemical Properties of Representative Alkyl Methanesulfonates

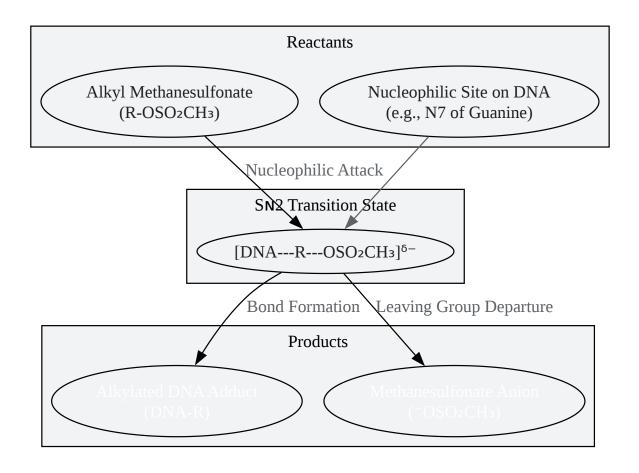
Property	Methyl Methanesulfonate (MMS)	Tetradecyl Methanesulfonate (TMS)
CAS Number	66-27-3	6222-16-8
Molecular Formula	C ₂ H ₆ O ₃ S	C15H32O3S
Molecular Weight	110.13 g/mol	292.48 g/mol
Appearance	Oily, colorless liquid	Not specified (likely solid/waxy)
Synonyms	Methyl Mesylate	Myristyl Methanesulfonate

Data sourced from Larodan[8] and Sigma-Aldrich.

Mechanism of Action: DNA Alkylation

Alkyl methanesulfonates act via an Sn2 (bimolecular nucleophilic substitution) mechanism. The carbon atom of the alkyl group is electrophilic and is attacked by nucleophilic centers in biomolecules, most significantly the nitrogen and oxygen atoms of DNA bases.





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The primary targets for methylation by MMS are the N7 position of guanine (forming 7-methylguanine) and the N3 position of adenine (forming 3-methyladenine).[4] These adducts do not directly distort the DNA helix but can block the progression of DNA replication forks, leading to cellular stress and the activation of DNA damage response pathways.[3][4]

Biological Effects and Signaling Pathways

The introduction of alkyl adducts into DNA triggers a complex cellular response known as the DNA Damage Response (DDR). This response aims to repair the damage, halt the cell cycle to allow time for repair, or induce programmed cell death (apoptosis) if the damage is too severe.

[9]

Key pathways involved in the response to MMS-induced damage include:

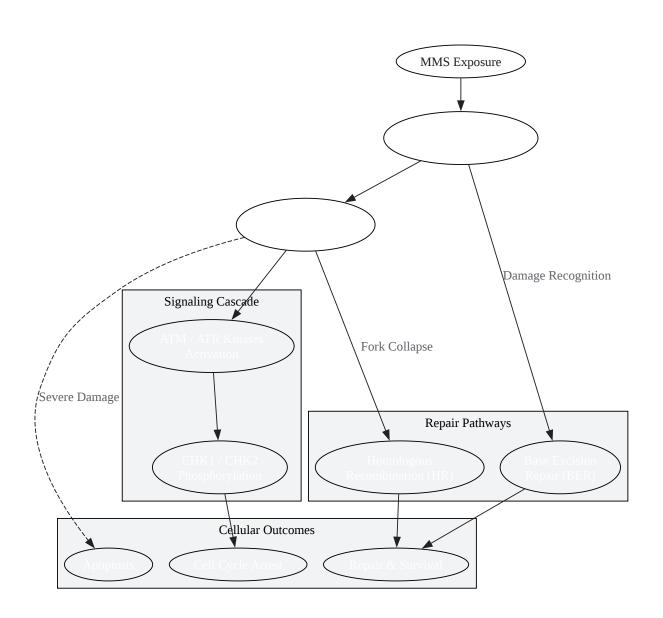
Foundational & Exploratory





- Base Excision Repair (BER): This is the primary pathway for repairing the types of base damage caused by MMS.[4]
- Homologous Recombination (HR): While MMS does not typically cause direct double-strand breaks (DSBs), the stalling of replication forks can lead to their collapse into DSBs, which requires the HR pathway for repair. Cells deficient in HR are notably sensitive to MMS.[4]
- Cell Cycle Checkpoints: Upon detecting DNA damage, kinases such as ATM and ATR are activated, which in turn activate checkpoint proteins like CHK1 and CHK2. This leads to a delay in the cell cycle, providing a window for DNA repair.[9]





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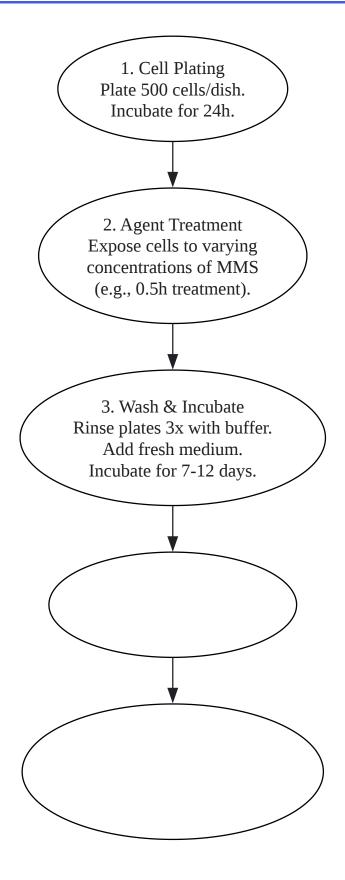
Experimental Protocols and Data

Alkyl methanesulfonates are frequently used in laboratory settings to study DNA repair and mutagenesis. Below are a generalized protocol for assessing cytotoxicity and a table summarizing key quantitative data for MMS.

Generalized Protocol: Mammalian Cell Cytotoxicity Assay

This protocol outlines a typical experiment to determine the toxicity of an alkylating agent like MMS to a mammalian cell line.





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Methodology:



- Cell Culture: 500 cells (e.g., Chinese Hamster Ovary cells) are plated onto 100 mm petri dishes and allowed to attach for 24 hours.
- Treatment: The culture medium is replaced with a medium containing the desired concentration of MMS or a vehicle control. The treatment duration is typically short, for example, 0.5 to 1 hour.
- Recovery: Following treatment, the plates are rinsed three times with a buffered salt solution (e.g., HBSS) to remove the agent, and fresh medium is added.
- Incubation: Plates are incubated for 7 to 12 days, allowing surviving cells to proliferate and form visible colonies.
- Quantification: Colonies are fixed with methanol and stained with a solution such as methylene blue. Colonies containing more than 50 cells are counted. The survival fraction is calculated relative to the vehicle-treated control.

This protocol is adapted from methodologies described for MMS toxicity assays.[4]

Quantitative Alkylation Data

The following table presents data on the extent of DNA alkylation by MMS under specific experimental conditions.

Table 2: DNA Alkylation by Methyl Methanesulfonate (MMS) in Mammalian Cells

Parameter	Value	Conditions
Treatment Concentration	3 mM	AA8 Chinese Hamster Ovary Cells
Calculated % of Bases Alkylated	0.044%	Based on DNA reactivity data
Primary Adducts Formed	7-methylguanine	Major product
3-methyladenine	Minor product	



Data derived from Lundin et al. (2005)[4]. The percentage of alkylated bases is a calculated value based on established DNA reactivity constants.

Conclusion and Future Directions

Alkyl methanesulfonates, particularly short-chain variants like MMS, are well-characterized Sn2 alkylating agents that serve as invaluable tools for studying DNA damage and repair. They primarily induce N-alkylation of purine bases, leading to replication stress and the activation of comprehensive DNA damage response pathways.

The biological activity of long-chain alkyl methanesulfonates such as tetradecyl methanesulfonate remains a significant knowledge gap. Future research should aim to characterize the cytotoxic and genotoxic potential of these compounds. Investigating how the long, hydrophobic tetradecyl chain affects cellular uptake, target specificity, and the resulting cellular response would provide crucial insights into the structure-activity relationship within this important class of chemical agents. Such studies would be vital for assessing their potential risk as environmental mutagens or their utility in novel therapeutic applications.

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